molecular formula C8H11Br B14591434 1-Bromo-2-methylidenespiro[2.4]heptane CAS No. 61406-20-0

1-Bromo-2-methylidenespiro[2.4]heptane

Cat. No.: B14591434
CAS No.: 61406-20-0
M. Wt: 187.08 g/mol
InChI Key: LNEDGMHCRZPQFO-UHFFFAOYSA-N
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Description

1-Bromo-2-methylidenespiro[2.4]heptane is an organic compound characterized by a unique spirocyclic structure. This compound features a bromine atom attached to a seven-membered ring with a methylene group at the second position. The spiro configuration involves two rings sharing a single carbon atom, which imparts distinct chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylidenespiro[2.4]heptane can be synthesized through various organic reactions. One common method involves the bromination of 2-methylidenespiro[2.4]heptane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. This method enhances yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methylidenespiro[2.4]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Addition Reactions: The methylene group can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.

    Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.

    Addition: Electrophiles such as hydrogen halides or halogens in non-polar solvents.

Major Products:

    Substitution: Corresponding alcohols, nitriles, or amines.

    Elimination: Alkenes with varying degrees of substitution.

    Addition: Halogenated or hydrogenated derivatives.

Scientific Research Applications

1-Bromo-2-methylidenespiro[2.4]heptane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methylidenespiro[2.4]heptane involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The spirocyclic structure may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

  • 2-Chloro-2-methylidenespiro[2.4]heptane
  • 1-Bromo-2-methylidenespiro[2.5]octane
  • 1-Bromo-2-methylidenespiro[3.4]octane

Comparison: 1-Bromo-2-methylidenespiro[24]heptane is unique due to its specific ring size and substitution pattern Compared to 2-Chloro-2-methylidenespiro[24]heptane, the bromine atom imparts different reactivity and physical properties The spiro[25] and spiro[3

Properties

CAS No.

61406-20-0

Molecular Formula

C8H11Br

Molecular Weight

187.08 g/mol

IUPAC Name

1-bromo-2-methylidenespiro[2.4]heptane

InChI

InChI=1S/C8H11Br/c1-6-7(9)8(6)4-2-3-5-8/h7H,1-5H2

InChI Key

LNEDGMHCRZPQFO-UHFFFAOYSA-N

Canonical SMILES

C=C1C(C12CCCC2)Br

Origin of Product

United States

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